[(5-{[(4-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]acetic acid

Lipophilicity LogP Physicochemical Property

The compound [(5-{[(4-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]acetic acid (CAS 1142209-62-8) is a synthetic, small-molecule heterocycle belonging to the 1,3,4-thiadiazole class. It features a 4-methylphenyl (p-tolyl) carboxamide substituent at the 5-position and a methoxyacetic acid side chain attached at the 2-position of the central thiadiazole ring, resulting in a molecular formula of C13H13N3O4S and a molecular weight of 307.32 g/mol.

Molecular Formula C13H13N3O4S
Molecular Weight 307.33 g/mol
CAS No. 1142209-62-8
Cat. No. B3022452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(5-{[(4-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]acetic acid
CAS1142209-62-8
Molecular FormulaC13H13N3O4S
Molecular Weight307.33 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC(=O)C2=NN=C(S2)COCC(=O)O
InChIInChI=1S/C13H13N3O4S/c1-8-2-4-9(5-3-8)14-12(19)13-16-15-10(21-13)6-20-7-11(17)18/h2-5H,6-7H2,1H3,(H,14,19)(H,17,18)
InChIKeyBNDOPSISRWKAHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1142209-62-8: A 1,3,4-Thiadiazole-2-yl Methoxyacetic Acid Building Block for Focused Library Synthesis


The compound [(5-{[(4-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]acetic acid (CAS 1142209-62-8) is a synthetic, small-molecule heterocycle belonging to the 1,3,4-thiadiazole class . It features a 4-methylphenyl (p-tolyl) carboxamide substituent at the 5-position and a methoxyacetic acid side chain attached at the 2-position of the central thiadiazole ring, resulting in a molecular formula of C13H13N3O4S and a molecular weight of 307.32 g/mol . As a member of this privileged scaffold, it is primarily positioned as a versatile synthetic intermediate and a key building block in medicinal chemistry for generating derivative libraries, rather than a fully characterized bioactive end-product [1].

Why 4-Methylphenyl Substitution in 1142209-62-8 Cannot Be Assumed Equivalent to Other Analogs


In the absence of a known biological target, the primary basis for selecting a specific building block within this congeneric series lies in the distinct physicochemical and structural properties conferred by its peripheral substituents, which cannot be assumed to be interchangeable [1]. The 4-methylphenyl group on 1142209-62-8 imparts a specific combination of steric bulk, lipophilicity, and electronic character through its electron-donating methyl substituent . Simply substituting the 4-methyl group with a hydrogen, a halogen, or a methoxy group—as in close analogs CAS 1142202-81-0 and CAS 1142202-78-5—will alter the molecule's ClogP, Topological Polar Surface Area (TPSA), and ring electronics, which can dramatically shift binding affinities and pharmacokinetic profiles, even if the core scaffold is identical . Therefore, generic substitution based solely on the thiadiazole core is a high-risk strategy without dedicated comparative data; the 4-methylphenyl derivative must be treated as a chemically distinct entity for procurement decisions [2].

Quantitative Differentiation Guide: 1142209-62-8 vs. Its Closest 1,3,4-Thiadiazole Analogs


Lipophilicity Modulation by 4-Methyl vs. 4-Methoxy and 3-Fluoro Substituents

Lipophilicity, a critical determinant of membrane permeability and non-specific binding, is finely tuned by the choice of phenyl substituent. Based on computational predictions, the 4-methyl group of compound 1142209-62-8 delivers intermediate lipophilicity compared to its more polar 4-methoxy analog (CAS 1142202-78-5) and the more lipophilic 3-fluoro analog (CAS 1142202-81-0). Predicted XLogP values are 1.7 for the 4-methyl analog, 1.2 for the 4-methoxy, and 2.0 for the 3-fluoro analog respectively [1]. This demonstrates that the 4-methylphenyl group occupies a distinct lipophilic space that is not replicated by other common substituents [2].

Lipophilicity LogP Physicochemical Property Drug Design

Topological Polar Surface Area (TPSA) Comparison for Bioavailability Predictions

A compound's TPSA is a primary descriptor used to predict oral bioavailability and blood-brain barrier penetration. The target compound 1142209-62-8 exhibits a predicted TPSA of 113 Ų. This value is identical to the 4-methoxy analog but lower than isosteric variations with altered linkers. This TPSA, combined with its molecular weight of 307.32 g/mol, places it favorably within the drug-like chemical space (typically TPSA < 140 Ų and MW < 500 Da) as defined by the Veber rules, suggesting a promising oral bioavailability profile for this specific member of the thiadiazole class [1].

Bioavailability TPSA Physicochemical Property Drug-likeness

Comparative Purity and Physical Form: Commercial Procurement Benchmarking

When procuring a specific building block, the guaranteed purity is a direct quantitative differentiator. For commercial-scale research, compound 1142209-62-8 is available off-the-shelf from key suppliers with a certified minimum purity of 95% (AKSci) to 97% (Leyan, CheMenu) . Critically, some vendors provide the compound as a powder, while others do not specify physical form, which can impact solubility and handling during synthesis . This pre-qualified purity profile is a concrete procurement advantage over many closely related analogs, for which purity data and supply chain information may be less consistent or not readily available from major catalogues .

Purity Analysis Chemical Procurement Quality Control

Best-Fit Research and Industrial Applications for 1142209-62-8 Based on Quantitative Profile


Medicinal Chemistry Hit-to-Lead Exploration Requiring Balanced Lipophilicity

For drug discovery programs targeting enzymes or receptors where ligands occupy a hydrophobic pocket adjacent to a polar region, compound 1142209-62-8 offers an ideal starting point. Its intermediate XLogP of 1.7 (see Section 3) is within the optimal range for oral drug candidates, and its specific 4-methylphenyl group provides a steric and electronic profile distinct from other common analogs. Using 1142209-62-8 as a late-stage diversification intermediate allows medicinal chemists to explore the structure-activity relationship (SAR) around the aniline region while maintaining a fixed, favorable lipophilic core [1].

Chemical Biology Tool Compound Generation via the Carboxylic Acid Handle

The methoxyacetic acid side chain of 1142209-62-8 is a versatile synthetic handle. This carboxylic acid group can be readily derivatized into amides, esters, or linked to affinity tags (e.g., biotin) or fluorescent probes without altering the core scaffold's binding interactions. The compound's high commercial purity (95%+) ensures efficient coupling chemistry, making it a reliable precursor for a variety of chemical biology probes designed for target identification or pull-down assays .

Focused Library Synthesis for Anticancer or Anti-infective Screening

Given the privileged nature of the 1,3,4-thiadiazole scaffold in antimicrobial and anticancer research, 1142209-62-8 serves as a validated building block for generating focused compound libraries. Its drug-like TPSA of 113 Ų and moderate molecular weight increase the likelihood that resulting amide or ester derivatives will maintain favorable drug-like properties, making it a superior choice over more polar or lipophilic analogs for primary screening decks [2].

Comparative Physicochemical Benchmarking for Computational Models

Research groups focused on computational chemistry or quantitative structure-activity relationship (QSAR) modeling can use 1142209-62-8 as a reference compound. Its experimentally verified, well-defined commercial purity provides a ground truth for validating predictive models of logP, TPSA, and other molecular descriptors. Comparative analysis with its 4-methoxy and 3-fluoro analogs (Section 3) provides an excellent small, congeneric dataset to test the accuracy of current in silico prediction tools before applying them to larger virtual libraries .

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